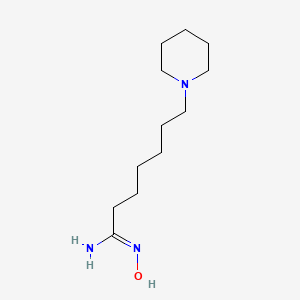
(1Z)-N'-hydroxy-7-(piperidin-1-yl)heptanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group attached to a heptanimidamide backbone, with a piperidine ring at the seventh position. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide typically involves the following steps:
Formation of the Heptanimidamide Backbone: The starting material, heptanoic acid, is converted to heptanimidamide through a series of reactions, including esterification and amidation.
Introduction of the Piperidine Ring: The piperidine ring is introduced at the seventh position of the heptanimidamide backbone through nucleophilic substitution reactions.
Hydroxylamine Functional Group Addition: The final step involves the addition of the hydroxylamine functional group to the heptanimidamide backbone, resulting in the formation of (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide.
Industrial Production Methods: Industrial production of (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide can undergo oxidation reactions, leading to the formation of oximes and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine, resulting in the formation of amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oximes and other oxidized derivatives.
Reduction Products: Amide derivatives.
Substitution Products: Compounds with different functional groups replacing the piperidine ring or hydroxylamine group.
Chemistry:
Catalysis: (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Coordination Chemistry: The compound’s ability to chelate metal ions makes it valuable in the study of coordination complexes.
Biology:
Enzyme Inhibition: Hydroxamic acids are known inhibitors of metalloproteases, and (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide is studied for its potential to inhibit these enzymes.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Cancer Research: The compound’s ability to inhibit metalloproteases is explored for its potential in cancer therapy, as these enzymes play a role in tumor progression and metastasis.
Drug Development: (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide is investigated as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties, such as enhanced durability and resistance to corrosion.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide involves its ability to chelate metal ions and inhibit metalloproteases. The hydroxylamine functional group binds to the active site of metalloproteases, preventing the enzymes from catalyzing the hydrolysis of peptide bonds. This inhibition disrupts various biological processes, including cell migration and tissue remodeling, which are critical in cancer progression and microbial infections.
Comparison with Similar Compounds
(1Z)-N’-hydroxy-7-(morpholin-1-yl)heptanimidamide: Similar structure with a morpholine ring instead of a piperidine ring.
(1Z)-N’-hydroxy-7-(pyrrolidin-1-yl)heptanimidamide: Similar structure with a pyrrolidine ring instead of a piperidine ring.
(1Z)-N’-hydroxy-7-(azepan-1-yl)heptanimidamide: Similar structure with an azepane ring instead of a piperidine ring.
Uniqueness: (1Z)-N’-hydroxy-7-(piperidin-1-yl)heptanimidamide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
N'-hydroxy-7-piperidin-1-ylheptanimidamide |
InChI |
InChI=1S/C12H25N3O/c13-12(14-16)8-4-1-2-5-9-15-10-6-3-7-11-15/h16H,1-11H2,(H2,13,14) |
InChI Key |
WUIDDWQRBVUWKU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)CCCCCC/C(=N/O)/N |
Canonical SMILES |
C1CCN(CC1)CCCCCCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665836.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11665847.png)
![6-Cyclopropyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665855.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665858.png)
![N'-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11665860.png)
![methyl 4-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}benzoate](/img/structure/B11665863.png)
![N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665866.png)
![4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B11665868.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665875.png)

![4,6-Dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665883.png)
![N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11665894.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11665903.png)
